molecular formula C12H16N2O2 B11797499 2-Methyl-6-(piperidin-1-yl)nicotinic acid

2-Methyl-6-(piperidin-1-yl)nicotinic acid

Cat. No.: B11797499
M. Wt: 220.27 g/mol
InChI Key: LMFJRIJRSYYDEC-UHFFFAOYSA-N
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Description

2-Methyl-6-(piperidin-1-yl)nicotinic acid is a heterocyclic compound that features a piperidine ring attached to a nicotinic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-6-(piperidin-1-yl)nicotinic acid typically involves the functionalization of nicotinic acid derivatives. One common method includes the reaction of 2-methyl-6-bromonicotinic acid with piperidine under basic conditions. The reaction is usually carried out in a polar solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and automated systems are often employed to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-6-(piperidin-1-yl)nicotinic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the nicotinic acid moiety to its corresponding alcohol.

    Substitution: The piperidine ring can be substituted with various functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Halogenation reagents like N-bromosuccinimide (NBS) can be used for introducing halogen atoms into the molecule.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-oxides, while reduction can produce alcohol derivatives.

Scientific Research Applications

2-Methyl-6-(piperidin-1-yl)nicotinic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific receptors or enzymes.

    Industry: The compound can be used in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of 2-Methyl-6-(piperidin-1-yl)nicotinic acid involves its interaction with specific molecular targets. The piperidine ring can interact with various receptors, while the nicotinic acid moiety can modulate enzymatic activities. These interactions can lead to changes in cellular signaling pathways, ultimately resulting in the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Piperidine: A simple heterocyclic amine that serves as a building block for many pharmaceuticals.

    Nicotinic Acid:

    2-Methyl-6-bromonicotinic Acid: A precursor in the synthesis of 2-Methyl-6-(piperidin-1-yl)nicotinic acid.

Uniqueness

This compound is unique due to its combined structural features of both piperidine and nicotinic acid. This combination allows it to exhibit a wide range of chemical reactivity and biological activities, making it a valuable compound in scientific research and industrial applications.

Properties

Molecular Formula

C12H16N2O2

Molecular Weight

220.27 g/mol

IUPAC Name

2-methyl-6-piperidin-1-ylpyridine-3-carboxylic acid

InChI

InChI=1S/C12H16N2O2/c1-9-10(12(15)16)5-6-11(13-9)14-7-3-2-4-8-14/h5-6H,2-4,7-8H2,1H3,(H,15,16)

InChI Key

LMFJRIJRSYYDEC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=N1)N2CCCCC2)C(=O)O

Origin of Product

United States

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